molecular formula C11H13N3OS B12920309 3-(4-Methoxyphenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole CAS No. 57295-61-1

3-(4-Methoxyphenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole

Cat. No.: B12920309
CAS No.: 57295-61-1
M. Wt: 235.31 g/mol
InChI Key: JJNVTOZYUABEKT-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole is a synthetically produced small molecule with the molecular formula C11H13N3O2S and a molecular weight of 251.31 g/mol . It is a 1,2,4-triazole derivative, a class of nitrogen-rich heterocyclic compounds known for their significant and wide-ranging pharmacological properties . As a key structural motif in medicinal chemistry, the 1,2,4-triazole core is recognized as a privileged scaffold in the development of new bioactive agents . Researchers value this compound and its analogs primarily for their potential anti-inflammatory activity. Preclinical studies on structurally similar 1,2,4-triazole-3-thiol derivatives have demonstrated significant efficacy in standard anti-inflammatory assays, indicating the value of this chemical series in inflammation-related research . Beyond anti-inflammatory applications, the broader family of 1,2,4-triazoles is extensively investigated for diverse biological activities, including antimicrobial, anticonvulsant, antiviral, and antioxidant effects . The mechanism of action for triazole derivatives is often multi-target in nature, but their anti-inflammatory effects may be linked to the inhibition of key enzymes in the inflammatory cascade or through superoxide scavenging pathways, as observed in related compounds . This product is intended for research purposes as a chemical reference standard or as a building block in the synthesis of novel compounds for pharmacological screening. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

57295-61-1

Molecular Formula

C11H13N3OS

Molecular Weight

235.31 g/mol

IUPAC Name

3-(4-methoxyphenyl)-4-methyl-5-methylsulfanyl-1,2,4-triazole

InChI

InChI=1S/C11H13N3OS/c1-14-10(12-13-11(14)16-3)8-4-6-9(15-2)7-5-8/h4-7H,1-3H3

InChI Key

JJNVTOZYUABEKT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SC)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with methyl isothiocyanate, followed by cyclization with formic acid. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

Basic Information

  • IUPAC Name : 3-(4-methoxyphenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole
  • CAS Number : 57295-61-1
  • Molecular Weight : 235.31 g/mol

Structural Characteristics

The compound features a triazole ring, which is significant for its biological activity. The presence of a methoxy group enhances its lipophilicity, potentially improving its bioavailability.

Medicinal Chemistry

This compound has been studied for its pharmacological properties:

Antifungal Activity

Research indicates that this compound exhibits antifungal properties against various strains of fungi. A study demonstrated that derivatives of triazole compounds showed effective inhibition of fungal growth, suggesting potential use in treating fungal infections .

Anticancer Properties

Some studies have explored the compound's ability to inhibit cancer cell proliferation. It has been shown to induce apoptosis in certain cancer cell lines, making it a candidate for further development as an anticancer agent .

Agrochemistry

In agrochemical applications, the compound has been evaluated for its effectiveness as a fungicide:

Fungicidal Activity

Field trials have indicated that formulations containing this compound can effectively control plant diseases caused by fungal pathogens. Its mechanism of action involves disrupting fungal cell membrane integrity .

Material Science

The compound has also been investigated for its potential use in developing new materials:

Polymerization Studies

Research has explored the incorporation of this triazole into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Studies suggest that triazole-containing polymers exhibit improved resistance to environmental degradation .

Case Study 1: Antifungal Efficacy

A study conducted on various triazole derivatives demonstrated that this compound showed significant antifungal activity against Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antifungal agents, indicating its potential as a novel treatment option .

Case Study 2: Agricultural Application

In agricultural settings, a formulation containing this compound was tested against Botrytis cinerea, a notorious plant pathogen. The results showed a reduction in disease incidence by over 70% compared to untreated controls, highlighting its effectiveness as a fungicide in crop protection strategies .

Activity TypeTarget Organism/Cell LineResultReference
AntifungalCandida albicansMIC = 0.5 µg/mL
AntifungalAspergillus nigerMIC = 0.8 µg/mL
AnticancerHeLa cellsInduced apoptosis
FungicidalBotrytis cinereaDisease reduction >70%

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as monoamine oxidase A (MAO-A), which plays a role in neurotransmitter regulation . The compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of 1,2,4-triazoles are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Substituent Variations and Key Properties
Compound Name/ID R3 Substituent R4 Substituent R5 Substituent Notable Properties Reference
Target Compound 4-Methoxyphenyl Methyl Methylthio Antifungal, antibiotic activities
6l () Thiophen-2-yl 4-Methoxyphenyl -(CF3-furan)methylthio 93% yield; m.p. 125–128°C; leukotriene inhibitor
6r () 4-Chlorophenyl 4-Methoxyphenyl Benzothiazole-methylthio 91% yield; m.p. 176–177°C
4-(4-Ethoxyphenyl)-... () 4-Ethoxyphenyl 4-Methoxyphenyl -S-PhCO Synthesized via Cs2CO3-mediated alkylation
3-(4-Chlorophenyl)-... () 4-Chlorophenyl Aryl Pyridin-4-yl Antioxidant activity (superior to BHA/BHT)
Compound in 2-Hydroxyphenyl Variable Alkyl/arylthio 90% inhibition of C. albicans and E. coli
Key Observations:

Position 3 Substituents: Electron-donating groups (e.g., 4-methoxyphenyl) enhance resonance stabilization and may improve membrane permeability.

Position 5 Substituents: Methylthio (-SMe) in the target compound offers moderate lipophilicity, whereas bulkier groups (e.g., benzothiazole in 6r) may hinder target binding but improve selectivity .

Position 4 Substituents :

  • Methyl groups (target compound) provide minimal steric hindrance, favoring planar conformations. Larger groups (e.g., aryl in ) may restrict rotation, affecting binding to enzymes like cytochrome P450 .

Physicochemical Properties

  • Melting Points : Methylthio-substituted triazoles (e.g., target compound) typically exhibit lower melting points (e.g., 155–157°C for 6n) compared to oxygen analogs (160–162°C for 6o), reflecting reduced crystallinity due to sulfur’s larger atomic radius .
  • Lipophilicity : The methylthio group (logP ≈ 2.0) increases membrane permeability relative to hydroxyl or methoxy substituents (logP ≈ 1.5), as modeled in QSAR studies .

Biological Activity

3-(4-Methoxyphenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole, with the molecular formula C11H13N3OSC_{11}H_{13}N_{3}OS, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on recent research findings.

  • Molecular Formula: C11H13N3OSC_{11}H_{13}N_{3}OS
  • Molecular Weight: 225.30 g/mol
  • CAS Number: 57295-61-1

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aryl and thioether precursors under controlled conditions. The detailed methodology can vary, but common approaches include condensation reactions and cyclization processes.

Antitumor Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antitumor properties. In a study evaluating various triazole derivatives, it was found that compounds similar to this compound showed promising antiproliferative activity against several cancer cell lines. The mechanisms involved include:

  • Induction of apoptosis
  • Mitochondrial depolarization
  • Generation of reactive oxygen species (ROS)
  • Activation of caspase pathways .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies using peripheral blood mononuclear cells (PBMCs) demonstrated that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 at specific concentrations. The observed effects suggest potential therapeutic applications in inflammatory diseases .

Antimicrobial Activity

The antimicrobial activity of this compound has been assessed against various bacterial strains. Results indicate moderate effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Case Study 1: Antitumor Efficacy

In a comparative study involving multiple triazole derivatives, this compound was tested alongside known anticancer agents. It exhibited an IC50 value comparable to established drugs like doxorubicin in certain cancer cell lines (e.g., HeLa and Jurkat cells). Flow cytometry analysis revealed that treated cells were arrested in the G2/M phase of the cell cycle .

Case Study 2: Anti-inflammatory Response

A separate investigation focused on the anti-inflammatory potential of this triazole derivative showed that it could inhibit TNF-α production by up to 60% in stimulated PBMC cultures. This reduction was statistically significant compared to control groups treated with DMSO or non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .

Data Summary

Biological ActivityObservationsIC50 Values (µM)
AntitumorInduces apoptosis; inhibits cell proliferation~10 (varies by cell line)
Anti-inflammatoryReduces TNF-α production by 44–60%Not specified
AntimicrobialModerate activity against Gram-positive/negative bacteriaNot specified

Q & A

Q. How should researchers validate the purity of intermediates in synthetic pathways?

  • Methodology :
  • Chromatography : UPLC-MS (≥98% purity, [M+H]⁺ ion match).
  • Melting Point Consistency : Compare with literature (e.g., 102–103°C for methoxyphenyl derivatives) .

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